7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound recognized for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is particularly significant in scientific research, especially in studies related to synaptic plasticity, learning, and memory processes. The molecular formula of this compound is , with a molecular weight of approximately 260.04 g/mol. Its systematic name reflects its complex structure, which includes a dioxino ring fused with a pyridine and carboxylic acid functionalities.
This compound falls under the category of pyridinecarboxylic acids and is classified as a heterocyclic organic compound. It has been extensively studied in pharmacology due to its interaction with mGluR5 receptors, making it valuable in neuropharmacological research. The primary literature source for its properties and applications includes studies published by Kew and Kemp (2005) and subsequent research articles analyzing its synthesis and biological effects.
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid typically involves several synthetic steps starting from simpler precursor compounds. One common method includes:
Characterization of the synthesized compound is typically conducted using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity.
The molecular structure of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12)
C1COC2=NC(=C(C=C2O1)Br)C(=O)O
The compound exhibits a melting point range between 226°C and 228°C and is generally characterized as a white to off-white powder. Its solubility profile indicates it is sparingly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide.
As an antagonist of mGluR5 receptors, 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid participates in various biochemical reactions that modulate neurotransmission. It primarily inhibits receptor activity leading to decreased excitatory neurotransmitter signaling.
The compound's reactivity can be further explored through its interactions with other neurotransmitter systems or in the presence of other pharmacological agents. Such studies often employ in vitro assays to evaluate binding affinity and functional outcomes.
The mechanism by which 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid exerts its effects involves competitive inhibition at mGluR5 sites. By binding to these receptors, it prevents glutamate from activating them, thereby modulating synaptic transmission and plasticity.
Research indicates that this compound can alter synaptic responses and has implications for conditions such as anxiety disorders and schizophrenia where mGluR5 signaling is disrupted.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid has significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: